molecular formula C8H6BrNO3 B11870883 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid CAS No. 17617-25-3

2-(2-Amino-5-bromophenyl)-2-oxoacetic acid

Cat. No.: B11870883
CAS No.: 17617-25-3
M. Wt: 244.04 g/mol
InChI Key: FCDLJEVIQXILCD-UHFFFAOYSA-N
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Description

2-(2-Amino-5-bromophenyl)-2-oxoacetic acid is an organic compound that features both an amino group and a bromine atom attached to a benzene ring, along with a keto group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid typically involves the reaction of 2-amino-5-bromobenzonitrile with 2-bromopyridine. The reaction is carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-bromophenyl)-2-oxoacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Amino-5-bromophenyl)-2-oxoacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromopyridine: Similar in structure but lacks the keto and carboxylic acid groups.

    2-Amino-5-bromobenzoic acid: Similar but does not have the keto group.

Uniqueness

2-(2-Amino-5-bromophenyl)-2-oxoacetic acid is unique due to the presence of both a keto group and a carboxylic acid group, which provide additional sites for chemical reactions and interactions compared to similar compounds.

Properties

CAS No.

17617-25-3

Molecular Formula

C8H6BrNO3

Molecular Weight

244.04 g/mol

IUPAC Name

2-(2-amino-5-bromophenyl)-2-oxoacetic acid

InChI

InChI=1S/C8H6BrNO3/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3H,10H2,(H,12,13)

InChI Key

FCDLJEVIQXILCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)C(=O)O)N

Origin of Product

United States

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